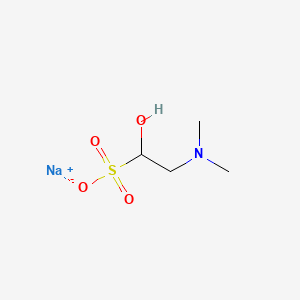

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate

Description

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate is a sulfonate derivative characterized by a dimethylamino group (-N(CH₃)₂), a hydroxyl group (-OH), and a sulfonate (-SO₃⁻) moiety attached to an ethane backbone. Sulfonates with amino and hydroxyl functionalities are often employed in organic synthesis, pharmaceuticals, and industrial processes due to their solubility, stability, and reactivity .

Properties

IUPAC Name |

sodium;2-(dimethylamino)-1-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO4S.Na/c1-5(2)3-4(6)10(7,8)9;/h4,6H,3H2,1-2H3,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCOLRNWVTZDBE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most straightforward method involves the reaction of 2-hydroxyethanesulfonic acid with dimethylamine under mild aqueous or ethanolic conditions. This single-step process exploits nucleophilic substitution, where the hydroxyl group (-OH) of the sulfonic acid is replaced by the dimethylamino group (-N(CH₃)₂).

Synthetic Procedure

-

Reagents :

-

2-Hydroxyethanesulfonic acid (commercially available, CAS 1562-00-1)

-

Dimethylamine (gas or aqueous solution)

-

Solvent: Water or ethanol

-

-

Conditions :

-

Temperature: 25–50°C

-

Reaction Time: 4–12 hours

-

pH: Maintained at 8–10 using sodium hydroxide

-

-

Mechanism :

The hydroxyl group undergoes deprotonation in basic media, forming an alkoxide intermediate. Dimethylamine acts as a nucleophile, displacing the alkoxide to yield the target compound. -

Yield and Purity :

Advantages and Limitations

-

Advantages : Minimal byproducts, scalable for industrial production.

-

Limitations : Requires careful pH control to avoid over-amination or sulfonate degradation.

Condensation of Sodium Bisulfite and Ethylene Oxide Followed by Amination

Two-Step Synthesis

This method, adapted from sodium isethionate production, involves:

-

Formation of Sodium Hydroxyethyl Sulfonate :

-

Amination with Dimethylamine :

Optimization Parameters

Industrial Scalability

Sulfonation of Ethanolamine Derivatives

Pathway Description

Ethanolamine derivatives are sulfonated and subsequently functionalized with dimethylamine. This method, detailed in patent literature, involves:

-

Sulfonation of Ethanolamine :

-

Quaternization with Dimethylamine :

Critical Process Controls

Comparative Analysis

| Metric | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Reaction Steps | 1 | 2 | 2 |

| Total Yield | 70–85% | 60–70% | 50–65% |

| Byproduct Formation | Low | Moderate | High |

| Scalability | High | Moderate | Low |

Purification and Formulation Strategies

Crystallization Techniques

Post-synthesis, the compound is purified via:

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonates.

Scientific Research Applications

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a buffer in various biological experiments.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonate group can engage in ionic interactions. These interactions enable the compound to modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate with structurally related sulfonates and amino-substituted compounds:

Key Observations :

- Sodium 2-methylprop-2-ene-1-sulphonate lacks amino and hydroxyl groups but shares sulfonate functionality, making it useful in polymerization or as a surfactant .

- Ethyl 5-(dimethylamino)-... () demonstrates the coupling of dimethylamino groups with sulfonamides in heterocyclic synthesis, suggesting similar reactivity for the target compound in forming nitrogen-containing rings .

Research Findings :

- Aromatic sulfonates (e.g., Sodium alizarinesulfonate) are historically used in dyes, contrasting with aliphatic sulfonates' industrial roles .

Biological Activity

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate (commonly referred to as DMHE) is a sulfonate compound that has garnered attention for its diverse biological activities and applications in various scientific fields. This article delves into the mechanisms of action, biological effects, and research findings associated with DMHE, supported by data tables and case studies.

Chemical Structure and Properties

DMHE is characterized by its unique structure, which includes a dimethylamino group and a hydroxy group attached to an ethanesulfonate backbone. This configuration allows for significant chemical reactivity and biological interaction potential.

- Chemical Formula : C₆H₁₃N₃O₃S

- Molecular Weight : 195.25 g/mol

- Solubility : Highly soluble in water due to its ionic nature.

The biological activity of DMHE is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds, influencing protein structure and function.

- Electrostatic Interactions : The dimethylamino group can engage in electrostatic interactions with negatively charged biomolecules.

- Ionic Interactions : The sulfonate group allows for ionic interactions, enhancing solubility and stability in biological environments.

These interactions enable DMHE to modulate biochemical pathways, affecting cellular processes such as signal transduction, enzyme activity, and membrane dynamics.

Biological Activities

-

Antimicrobial Activity

- DMHE has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Efficacy of DMHE

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Cell Proliferation Inhibition

- Research indicates that DMHE can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

- Case Study: Inhibition of Cancer Cell Lines

- A study conducted on human breast cancer cells (MCF-7) showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 50 to 100 µM over 48 hours.

-

Neuroprotective Effects

- Preliminary studies suggest that DMHE may exert neuroprotective effects, potentially through antioxidant mechanisms. It has been shown to reduce oxidative stress markers in neuronal cell cultures.

Research Findings

Recent research has explored various applications of DMHE in biomedical fields:

- Biochemical Assays : Used as a buffer component in assays requiring stable pH conditions.

- Drug Formulation : Investigated for its role as an excipient in drug delivery systems due to its solubilizing properties.

Comparison with Similar Compounds

DMHE exhibits distinct advantages over similar compounds such as Sodium 2-(methylamino)-1-hydroxyethanesulfonate due to its enhanced solubility and broader spectrum of biological activity.

| Compound | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| This compound | High | Moderate |

| Sodium 2-(methylamino)-1-hydroxyethanesulfonate | Moderate | High |

Q & A

Q. What are the recommended methodologies for synthesizing Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate with high purity?

- Methodological Answer : Synthesis typically involves sulfonation of dimethylaminoethanol derivatives under controlled pH and temperature. For example, sulfonic acid groups can be introduced via reaction with sulfur trioxide or sulfonic acid precursors in aqueous sodium hydroxide to form the sodium salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (cation-exchange resins) is critical to remove unreacted amines or byproducts. Monitor reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the presence of dimethylamino (-N(CH)) and hydroxyethanesulfonate (-CH(OH)CHSONa) groups.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfonate (S=O stretching at ~1040 cm) and hydroxyl (-OH at ~3300 cm) functional groups.

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to verify molecular mass (e.g., expected [M-Na] ion).

Cross-validate with elemental analysis for C, H, N, and S content .

Q. What stability considerations are critical for storing this compound in aqueous solutions?

- Methodological Answer :

- pH Sensitivity : Store solutions at pH 7–9 to prevent hydrolysis of the sulfonate group. Use buffered solutions (e.g., sodium phosphate or borate buffers) for long-term stability.

- Temperature : Store lyophilized powder at -20°C; aqueous solutions at 4°C for ≤1 week.

- Light Sensitivity : Protect from UV light to avoid radical degradation.

- Validation : Periodically test purity via HPLC with UV detection (210–230 nm) and compare retention times against fresh standards .

Advanced Research Questions

Q. How can this compound be applied as a zwitterionic buffer in protein stability studies?

- Methodological Answer :

- Buffer Preparation : Dissolve in deionized water (0.1–0.5 M) and adjust pH using HCl/NaOH. Its zwitterionic nature minimizes ionic interference with protein surfaces.

- Experimental Design : Compare protein thermal stability (via differential scanning calorimetry, DSC) or aggregation kinetics (dynamic light scattering, DLS) in the presence of this buffer versus traditional buffers (e.g., Tris, HEPES).

- Data Analysis : Use circular dichroism (CD) to monitor secondary structure retention under stress conditions (e.g., high temperature, denaturants) .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Deproteinize using acetonitrile or solid-phase extraction (SPE) to remove interferents.

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC®-HILIC) to retain polar sulfonates. Mobile phase: Acetonitrile/ammonium acetate buffer (pH 6.8).

- Detection : Couple to charged aerosol detection (CAD) or tandem MS for low-abundance quantification. Validate recovery rates (≥85%) and limit of detection (LOD < 0.1 µg/mL) .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Methodological Answer :

- Controlled Experiments : Systematically test solubility in water, methanol, and DMSO under standardized conditions (25°C, 48 hr equilibration).

- Variables to Control : Ionic strength (add NaCl to mimic physiological conditions), pH (adjust with HCl/NaOH), and purity (ensure no sodium chloride or organic impurities).

- Analysis : Use gravimetric methods (filter undissolved solids, dry, and weigh) paired with UV-vis calibration curves. Report results as mean ± SD from triplicate trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.